molecular formula C11H19NO3 B6156758 tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate CAS No. 2229463-75-4

tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate

Cat. No.: B6156758
CAS No.: 2229463-75-4
M. Wt: 213.3
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Description

tert-Butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

The synthesis of tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions. This step often involves the use of reagents such as diazomethane or cyclopropyl carbinol.

    Protection and Deprotection Steps: tert-Butyl groups are commonly used as protecting groups in organic synthesis.

Chemical Reactions Analysis

tert-Butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can undergo reduction reactions to form alcohols or amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Scientific Research Applications

tert-Butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl 3-(1-hydroxycyclopropyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

2229463-75-4

Molecular Formula

C11H19NO3

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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